2H-pyrano[2,3-c]pyridine
Overview
Description
2H-pyrano[2,3-c]pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyran ring. This compound is known for its significant biological and pharmacological properties, making it a valuable scaffold in medicinal chemistry. It exhibits a broad range of activities, including antitumor, anti-inflammatory, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrano[2,3-c]pyridine derivatives can be achieved through various methods. One efficient method involves the reaction between malononitrile and (E)-3,5-bis(benzylidene)-4-piperidones in ethanol at room temperature. This green and catalyst-free method offers high yields and short reaction times . Another method includes the Knoevenagel-Michael cyclocondensation of barbituric acid, malononitrile, and arylaldehyde derivatives in aqueous ethanol under visible light-mediated conditions .
Industrial Production Methods: Industrial production of this compound derivatives often involves the use of microwave irradiation in the presence of solvents like dimethylformamide (DMF) or sodium ethoxide catalysis under solvent-free conditions . These methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrano[2,3-c]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2H-pyrano[2,3-c]pyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties, such as fluorescent dyes.
Mechanism of Action
The mechanism of action of 2H-pyrano[2,3-c]pyridine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones: These compounds are known for their fluorescent properties and are used in the development of new fluorescent dyes.
Pyrano[3,2-c]pyridines: These derivatives exhibit similar biological activities but may differ in their synthetic routes and reaction conditions.
Uniqueness: 2H-pyrano[2,3-c]pyridine stands out due to its versatile synthetic routes, high yields, and broad range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a unique and valuable compound in scientific research and industry.
Properties
IUPAC Name |
2H-pyrano[2,3-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-4-9-6-8(7)10-5-1/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIHAADUZBOGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576358 | |
Record name | 2H-Pyrano[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-93-1 | |
Record name | 2H-Pyrano[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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